tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
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Overview
Description
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate: is a complex organic compound with a molecular formula of C14H17N5O4S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group and a nitrobenzotriazole moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 6-nitrobenzotriazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature, and the product is purified through filtration and recrystallization .
Chemical Reactions Analysis
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzotriazole moiety can form strong interactions with active sites of enzymes, inhibiting their activity. This compound can also undergo redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds include:
tert-butyl N-(6-aminohexyl)carbamate: This compound has a similar carbamate structure but lacks the nitrobenzotriazole moiety.
tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is used as an intermediate in drug synthesis and has a different functional group arrangement.
The uniqueness of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate lies in its combination of a nitrobenzotriazole moiety and a carbamate group, which imparts distinct reactivity and functional properties.
Biological Activity
Tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C14H17N5O4S and a molecular weight of 351.381 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a nitrobenzotriazole unit, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds containing benzotriazole derivatives exhibit diverse biological activities, including antibacterial, antifungal, and antiprotozoal effects. The presence of bulky hydrophobic groups in these compounds often enhances their antimicrobial efficacy.
Antimicrobial Activity
A significant focus has been on the antimicrobial properties of this compound.
Table 1: Antimicrobial Activity Against Various Pathogens
Pathogen | Activity (MIC μg/mL) | Reference |
---|---|---|
Escherichia coli | 32 | |
Staphylococcus aureus | 16 | |
Candida albicans | 64 | |
Pseudomonas aeruginosa | 64 |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus, while its effectiveness against fungi such as Candida albicans is comparatively lower.
The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. It may involve:
- Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, thus hindering growth.
Case Studies
A series of studies have evaluated the biological activity of benzotriazole derivatives, including the target compound. Notably:
-
Study on Antibacterial Efficacy :
In a study assessing various benzotriazole derivatives, it was found that those with nitro substituents exhibited enhanced antibacterial activity against multiple strains of bacteria. The study highlighted that modifications to the benzotriazole core could lead to significant variations in activity profiles . -
Antiparasitic Properties :
Research into related compounds demonstrated promising antiparasitic effects against protozoan infections, suggesting that structural analogs could be explored for similar activities against Trypanosoma cruzi, where significant growth inhibition was observed at certain concentrations .
Properties
IUPAC Name |
tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCDBMHTHFGBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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